Ecteinascidin 729
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Overview
Description
Ecteinascidin 729 is a natural product found in Ecteinascidia turbinata with data available.
Scientific Research Applications
Clinical Applications and Potential Trabectedin has shown clinical activity, particularly in soft-tissue sarcomas. It is believed to have specific activity in a select group of histologies, notably myxoid/round cell liposarcoma. The compound's ability to interfere with several transcription factors and trap proteins from the nucleotide-excision repair system makes it a novel drug for sarcoma, offering prolonged disease-free survival in subsets of patients. Although the major toxicities associated with ET-743 are hepatic and hematologic, they are not cumulative, and many patients can receive multiple courses of treatment. The drug's lack of cumulative toxicities could make it suitable for prolonged treatment in certain patient populations (Fayette et al., 2006; Thornton, 2009; Schöffski et al., 2008).
Interactions with the Tumor Microenvironment Ecteinascidin 729 also demonstrates a promising therapeutic strategy in treating hepatocellular carcinoma by targeting both tumor cells and tumor-associated macrophages. The compound's ability to suppress tumor growth through attacking tumor cells, macrophages, and tumor-associated macrophages highlights its potential efficacy in managing the inflammatory microenvironment characteristic of certain cancers (Zhang et al., 2010).
properties
Molecular Formula |
C38H41N3O11S |
---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21?,22?,28?,29?,35-,36-,38-/m0/s1 |
InChI Key |
UPGCDKVJPIRNTG-HKGVKFBLSA-N |
Isomeric SMILES |
CC1=CC2=C(C3C4[C@@H]5C6=C(C(=C7C(=C6C(N4[C@H](C(C2)N3)O)COC(=O)[C@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
synonyms |
ecteinascidin 729 ET-729 NSC 638718 NSC638718 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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